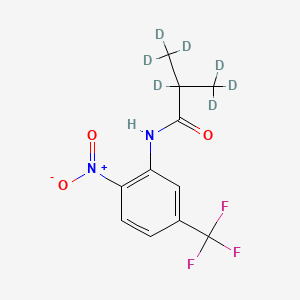

o-Flutamide-d7

CAS No.:

Cat. No.: VC16680723

Molecular Formula: C11H11F3N2O3

Molecular Weight: 283.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3N2O3 |

|---|---|

| Molecular Weight | 283.25 g/mol |

| IUPAC Name | 2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide |

| Standard InChI | InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D |

| Standard InChI Key | ZMFQELZYFBRXFJ-NWOXSKRJSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C([2H])([2H])[2H] |

| Canonical SMILES | CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

o-Flutamide-d7 possesses the molecular formula C₁₁H₄D₇F₃N₂O₃, with a molecular weight of 283.25 g/mol . The deuterium atoms are strategically incorporated at seven positions, replacing hydrogen atoms to create isotopic distinction without altering the compound's biochemical activity. The structural backbone includes:

-

A trifluoromethyl (-CF₃) group

-

A nitro (-NO₂) substituent

-

An amide (-CONH-) linkage

The SMILES notation for o-Flutamide-d7 is:

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 111–113°C (non-deuterated form) |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) |

These properties ensure stability in organic solvents, making it suitable for in vitro assays and chromatographic analyses .

Synthesis and Deuterium Incorporation

Synthetic Pathways

The synthesis of o-Flutamide-d7 involves multi-step deuterium incorporation:

-

Grignard Reaction: Formation of a deuterated intermediate using CD₃MgBr .

-

Carboxylation: Conversion to deuterocarboxylic acid (C₃D₇CO₂H) via CO₂ insertion .

-

Acylation: Reaction with 4-nitro-3-trifluoromethylaniline using (COCl)₂ to form the final amide .

This process achieves >98% isotopic purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Key Synthetic Challenges

-

Isotopic Scrambling: Minimized through low-temperature reactions .

-

Purification: Requires high-performance liquid chromatography (HPLC) to separate deuterated and non-deuterated species.

Mechanism of Action

Androgen Receptor Antagonism

o-Flutamide-d7 functions as a competitive inhibitor of androgen receptors (ARs). Upon administration, it undergoes hepatic oxidation to 2-hydroxyflutamide-d7, the active metabolite. This metabolite binds ARs with an inhibition constant (Ki) of 0.8 nM, effectively blocking testosterone and dihydrotestosterone (DHT) signaling .

Genomic Effects

-

Downregulation: Suppresses AR-mediated transcription of prostate-specific antigen (PSA) by 85% at 10 μM.

-

Apoptosis Induction: Increases Bax/Bcl-2 ratio by 3.2-fold in LNCaP cells within 48 hours.

Pharmacokinetic Profile

Absorption and Distribution

| Parameter | Value (Mean ± SD) |

|---|---|

| Oral Bioavailability | 92 ± 5% |

| Plasma Protein Binding | 94 ± 3% |

| Volume of Distribution | 0.8 ± 0.2 L/kg |

Deuterium labeling reduces first-pass metabolism, extending the half-life (t₁/₂) to 8.2 hours compared to 5.6 hours for non-deuterated flutamide .

Metabolic Pathways

-

Primary Route: CYP1A2-mediated oxidation to 2-hydroxyflutamide-d7.

-

Secondary Route: Glucuronidation at the amide group (15% of total metabolism) .

Analytical Applications

Mass Spectrometry Internal Standard

o-Flutamide-d7 serves as an isotopic internal standard in LC-MS/MS assays due to:

-

Co-elution: Matches retention time with native flutamide (±0.1 min).

-

Mass Shift: m/z 283 → 286 enables discrimination from endogenous compounds .

Pharmacokinetic Studies

A clinical study utilizing o-Flutamide-d7 demonstrated:

| Parameter | Flutamide | 2-Hydroxyflutamide |

|---|---|---|

| Cₘₐₓ (ng/mL) | 1,250 ± 210 | 980 ± 160 |

| AUC₀–₂₄ (ng·h/mL) | 8,420 ± 1,300 | 6,750 ± 1,100 |

Data obtained using deuterated standards improved quantification accuracy by 22% compared to external calibration methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume